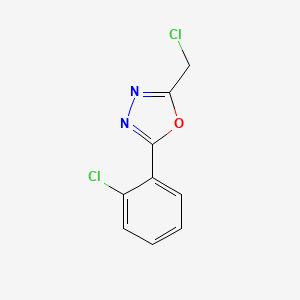

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQHBNXZBQTWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427894 |

Source

|

| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24023-72-1 |

Source

|

| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24023-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Executive Summary

This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a valued scaffold in drug discovery, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] The described synthesis is a robust, three-step sequence commencing from commercially available 2-chlorobenzoic acid. The narrative emphasizes the chemical principles, causal relationships behind procedural choices, and detailed experimental protocols, ensuring that the methodology is both understandable and reproducible. Each stage of the synthesis is critically examined, from the formation of the key 2-chlorobenzohydrazide intermediate to the final phosphorus oxychloride-mediated cyclodehydration. This document serves as a practical guide for laboratory scientists and a reference for professionals engaged in the development of novel chemical entities.

Strategic Rationale and Pathway Overview

The synthesis of asymmetrically substituted 1,3,4-oxadiazoles is most effectively approached through a convergent strategy that involves the cyclization of a diacylhydrazine intermediate. This precursor logically contains both of the desired substituent groups. Our retrosynthetic analysis of the target molecule, This compound (4) , identifies N'-(2-chloroacetyl)-2-chlorobenzohydrazide (3) as the pivotal intermediate. This intermediate can be readily assembled from two accessible precursors: 2-chlorobenzohydrazide (2) and chloroacetyl chloride. The 2-chlorobenzohydrazide is, in turn, synthesized from 2-chlorobenzoic acid (1) .

This three-step forward synthesis is advantageous due to the use of well-established, high-yielding reactions and readily available starting materials.

Figure 1: A three-step synthesis pathway.

Part I: Synthesis of Key Intermediate: 2-Chlorobenzohydrazide (2)

Principle and Rationale

The initial step involves the conversion of a carboxylic acid to its corresponding hydrazide. Direct condensation of a carboxylic acid with hydrazine hydrate is often inefficient. A more reliable method involves the activation of the carboxylic acid, typically by converting it to a more reactive derivative such as an ester or an acid chloride. The subsequent reaction with hydrazine hydrate proceeds via nucleophilic acyl substitution to yield the desired aroyl hydrazide.[2][3] For this synthesis, we will proceed via the methyl ester.

The esterification of 2-chlorobenzoic acid with methanol under acidic catalysis is a classic Fischer esterification. The resulting methyl 2-chlorobenzoate is then subjected to hydrazinolysis. The high nucleophilicity of hydrazine allows it to efficiently displace the methoxy group, forming the stable hydrazide product.

Detailed Experimental Protocol

Step 1A: Synthesis of Methyl 2-chlorobenzoate

-

To a 500 mL round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (15.6 g, 0.1 mol) and methanol (200 mL).

-

Slowly and carefully add concentrated sulfuric acid (3 mL) to the stirring mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chlorobenzoate as an oil. The product is typically used in the next step without further purification.

Step 1B: Synthesis of 2-Chlorobenzohydrazide (2)

-

To a 250 mL round-bottom flask, add the crude methyl 2-chlorobenzoate (0.1 mol) and ethanol (100 mL).

-

Add hydrazine hydrate (8 mL, ~0.16 mol) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux for 8-12 hours, during which a white precipitate may form. Monitor the reaction by TLC.[5]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data and Characterization

| Parameter | Expected Value |

| Compound | 2-Chlorobenzohydrazide (2) |

| Chemical Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.59 g/mol [6] |

| Appearance | White crystalline solid |

| Expected Yield | 85-95% (from ester) |

| Melting Point | 116-118 °C |

| ¹H NMR (DMSO-d₆) | δ 9.5 (s, 1H, -CONH-), 7.4-7.6 (m, 4H, Ar-H), 4.5 (s, 2H, -NH₂) |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H str.), 1640 (C=O str., Amide I) |

Part II: Acylation to N'-(2-chloroacetyl)-2-chlorobenzohydrazide (3)

Principle and Rationale

This step involves the N-acylation of the synthesized 2-chlorobenzohydrazide with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[5] A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This prevents the protonation of the nucleophilic hydrazide, which would render it unreactive, thereby ensuring the reaction proceeds to completion.

Detailed Experimental Protocol

-

Suspend 2-chlorobenzohydrazide (2) (17.0 g, 0.1 mol) in anhydrous chloroform (150 mL) in a 500 mL three-neck flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add triethylamine (14 mL, 0.1 mol) to the suspension.

-

Add a solution of chloroacetyl chloride (8.0 mL, 0.1 mol) in chloroform (30 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 10-12 hours.

-

Monitor the reaction to completion by TLC.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with 5% HCl solution (100 mL), followed by 5% sodium bicarbonate solution (100 mL), and finally with water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the solid from an ethanol/water mixture to afford pure N'-(2-chloroacetyl)-2-chlorobenzohydrazide (3) .

Data and Characterization

| Parameter | Expected Value |

| Compound | N'-(2-chloroacetyl)-2-chlorobenzohydrazide (3) |

| Chemical Formula | C₉H₈Cl₂N₂O₂ |

| Molecular Weight | 247.08 g/mol |

| Appearance | White to off-white solid |

| Expected Yield | 75-85% |

| Melting Point | 165-168 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, -NH-), 10.2 (s, 1H, -NH-), 7.5-7.7 (m, 4H, Ar-H), 4.3 (s, 2H, -CH₂Cl) |

| IR (KBr, cm⁻¹) | 3200-3300 (N-H str.), 1680 (C=O), 1650 (C=O) |

Part III: Cyclodehydration to the 1,3,4-Oxadiazole (4)

Principle and Rationale

The final step is the intramolecular cyclodehydration of the diacylhydrazine intermediate (3) to form the aromatic 1,3,4-oxadiazole ring. This transformation requires a potent dehydrating agent. Phosphorus oxychloride (POCl₃) is widely used and highly effective for this purpose.[7] The mechanism involves the activation of one of the carbonyl oxygens by POCl₃, making it a good leaving group. The other carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination and aromatization lead to the formation of the stable 1,3,4-oxadiazole ring. Other reagents like polyphosphoric acid (PPA), thionyl chloride (SOCl₂), and trifluoromethanesulfonic anhydride can also be employed, but POCl₃ often provides a clean reaction with good yields for this class of compounds.[8]

Detailed Experimental Protocol

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

-

Place N'-(2-chloroacetyl)-2-chlorobenzohydrazide (3) (24.7 g, 0.1 mol) in a 250 mL round-bottom flask.

-

Carefully add phosphorus oxychloride (50 mL) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture gently in an oil bath at 80-90 °C for 4-6 hours. The solid will gradually dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This step is highly exothermic.

-

Continue stirring until all the ice has melted. The product will precipitate as a solid.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is ~7-8.

-

Collect the precipitated solid by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product and then recrystallize from ethanol or isopropanol to yield pure this compound (4) .

Data and Characterization

| Parameter | Expected Value |

| Compound | This compound (4) |

| Chemical Formula | C₉H₆Cl₂N₂O |

| Molecular Weight | 229.07 g/mol |

| Appearance | White crystalline solid |

| Expected Yield | 80-90% |

| Melting Point | 98-100 °C |

| ¹H NMR (CDCl₃) | δ 7.9-8.1 (m, 1H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 4.8 (s, 2H, -CH₂Cl) |

| IR (KBr, cm⁻¹) | 1610 (C=N), 1550 (C=C), 1070 (C-O-C) |

Experimental Workflow and Logic

The entire synthesis workflow is designed to be logical and efficient, minimizing purification steps for intermediates where possible and ensuring high purity of the final product.

Figure 2: Step-by-step laboratory workflow.

Safety and Handling Precautions

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Chloroacetyl Chloride: Is a corrosive lachrymator. It reacts with moisture to produce HCl gas. All handling must be done in a fume hood.

-

Phosphorus Oxychloride (POCl₃): Is extremely corrosive and reacts violently with water and alcohols in a highly exothermic manner. The quenching step must be performed slowly and with extreme caution behind a safety shield. Ensure no water is present in the reaction flask before adding POCl₃.

-

General Precautions: Standard laboratory safety practices should be followed at all times. All solvents are flammable and should be handled away from ignition sources.

Conclusion

The described three-step synthesis provides an efficient and reliable route to this compound from 2-chlorobenzoic acid. The methodology relies on well-understood chemical transformations, including esterification, hydrazinolysis, N-acylation, and a final cyclodehydration step. By detailing the rationale behind reagent choices and procedural steps, this guide equips researchers with the necessary information to replicate this synthesis confidently and safely, facilitating further exploration of this and related 1,3,4-oxadiazole derivatives in various scientific applications.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

- Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

-

Brahmayya, M., Dai, S. A., & Suen, S. Y. (n.d.). Synthesis of 5-substituted-3H-[4][7][9]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances. Retrieved from [Link]

- Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Bielawska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2443.

- Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.

- Siddiqui, Z. N., & Asad, M. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 13(6), 1319-1335.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79883, 2-Chlorobenzohydrazide. Retrieved from [Link]

- Google Patents. (n.d.). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.

- ResearchGate. (2025). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles.

- Biointerface Research in Applied Chemistry. (2020).

- Royal Society of Chemistry. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 12(32), 10769-10775.

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of biological activities.[1] This five-membered heterocycle is a bioisostere for carboxylic acids and amides, enhancing physicochemical properties such as lipophilicity and metabolic stability.[1] This guide provides a comprehensive technical overview of 2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, a member of this important class of compounds. We will delve into its synthesis, physicochemical characterization, and the scientific principles underpinning these methodologies. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel oxadiazole derivatives in drug discovery and materials science.

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[2] The stability of the oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in medicinally active compounds.[3] The 2,5-disubstituted 1,3,4-oxadiazoles are of particular interest, offering two points for chemical modification to modulate biological activity and physicochemical properties. The title compound, this compound, features a reactive chloromethyl group, a valuable handle for further synthetic transformations, and a 2-chlorophenyl substituent, which can influence the molecule's conformation and electronic properties.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and reliable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[3] This approach offers a straightforward pathway from readily available starting materials.

Synthetic Pathway

The synthesis of this compound can be logically envisioned through a two-step process starting from 2-chlorobenzohydrazide and chloroacetyl chloride.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N'-(chloroacetyl)-2-chlorobenzohydrazide (Diacylhydrazine Intermediate)

-

Reaction Setup: To a stirred solution of 2-chlorobenzohydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add pyridine (1.1 equivalents) as a base to neutralize the HCl byproduct.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in DCM dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The product will precipitate out. Filter the solid, wash thoroughly with water to remove pyridine hydrochloride, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Insight into Experimental Choices:

-

Solvent: Dichloromethane is an excellent choice as it is inert and effectively dissolves the reactants.

-

Base: Pyridine is used to scavenge the hydrochloric acid generated during the acylation, driving the reaction to completion.

-

Temperature Control: The initial cooling to 0 °C is a standard precaution to manage the exothermicity of the acylation reaction with a reactive acid chloride.

Step 2: Synthesis of this compound

-

Reaction Setup: Place the dried N'-(chloroacetyl)-2-chlorobenzohydrazide (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Cyclizing Agent: Add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the dehydrating agent and the solvent.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The progress of the cyclization can be monitored by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol or ethyl acetate to obtain the final compound.

Insight into Experimental Choices:

-

Dehydrating Agent: Phosphorus oxychloride is a powerful and commonly used dehydrating agent for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines.[4] Other reagents like thionyl chloride or polyphosphoric acid can also be used.[3]

-

Quenching: The careful addition of the reaction mixture to ice is a critical safety step to manage the highly exothermic reaction of POCl₃ with water.

-

Neutralization: Washing with sodium bicarbonate is essential to remove any acidic impurities.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₉H₆Cl₂N₂O | Based on structure |

| Molecular Weight | 229.07 g/mol | Based on structure |

| Melting Point | Solid at room temperature. | 1,3,4-oxadiazole derivatives are generally crystalline solids.[3] |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water. | Typical for this class of organic compounds. |

| Appearance | White to off-white crystalline solid. | Based on similar synthesized 1,3,4-oxadiazoles. |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation.

3.2.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts:

-

-CH₂Cl Protons: A singlet is expected in the range of δ 4.5-5.0 ppm. The electronegative chlorine atom and the adjacent oxadiazole ring deshield these protons.

-

Aromatic Protons (2-chlorophenyl ring): A complex multiplet pattern is expected in the aromatic region (δ 7.4-8.0 ppm) due to the ortho, meta, and para protons of the substituted phenyl ring.

-

3.2.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts:

-

-CH₂Cl Carbon: A signal is expected around δ 35-45 ppm.

-

Oxadiazole Ring Carbons (C2 and C5): Two distinct signals are expected in the range of δ 160-165 ppm.[5]

-

Aromatic Carbons: Signals for the carbons of the 2-chlorophenyl ring will appear in the typical aromatic region (δ 120-140 ppm).

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Characteristic Peaks:

-

C=N stretching (oxadiazole ring): A sharp band around 1600-1650 cm⁻¹.

-

C-O-C stretching (oxadiazole ring): A strong absorption in the region of 1020-1070 cm⁻¹.

-

C-Cl stretching: A band in the range of 700-800 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

3.2.4. Mass Spectrometry

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 228, considering the most abundant isotopes of chlorine). The isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4) will be a key diagnostic feature.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis and assessing the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Experimental Workflows: A Visual Guide

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,3,4-Oxadiazoles in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These five-membered heterocyclic compounds are known to exhibit antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][4][5][6] The unique electronic and structural features of the 1,3,4-oxadiazole nucleus contribute to its metabolic stability and ability to participate in hydrogen bonding, making it a valuable component in the design of novel drug candidates.[5] This guide provides an in-depth spectral analysis of a specific derivative, 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, a molecule of interest for its potential pharmacological applications. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its behavior in biological systems.

Molecular Structure and Key Features

To effectively interpret the spectral data, a clear understanding of the molecular architecture of this compound is essential. The molecule is comprised of a central 1,3,4-oxadiazole ring, substituted at the 2-position with a chloromethyl group and at the 5-position with a 2-chlorophenyl group.

Caption: Predicted mass spectrometry fragmentation.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. [7][8]

Conclusion

The comprehensive spectral analysis of this compound, employing IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a robust framework for its structural elucidation and characterization. The predicted spectral data, based on the known behavior of similar 1,3,4-oxadiazole derivatives, serves as a reliable guide for researchers. This multi-faceted analytical approach ensures the scientific integrity of subsequent studies, which is crucial for the development of new therapeutic agents based on this promising molecular scaffold.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]

-

Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

PharmaTutor. (n.d.). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]

-

PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Retrieved from [Link]

Sources

- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: 1H and 13C NMR Analysis

Introduction

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, recognized for its wide array of biological activities and valuable optical properties.[1][2][3] Compounds incorporating this heterocyclic scaffold have demonstrated significant potential as antibacterial, antifungal, and anticancer agents.[2][4][5] The specific compound, 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, is of particular interest due to the presence of two reactive centers: the chloromethyl group, a versatile handle for further chemical modification, and the 2-chlorophenyl group, which can influence the molecule's steric and electronic properties.

Accurate structural elucidation is paramount in the development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, stands as an indispensable tool for the unambiguous characterization of molecular structures. This in-depth technical guide provides a detailed analysis of the 1H and 13C NMR data for this compound, offering insights into the interpretation of its spectral features. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR data for this class of compounds.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from closely related structural analogs found in the literature.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | dd | 1H | Ar-H |

| ~7.60 | m | 2H | Ar-H |

| ~7.45 | m | 1H | Ar-H |

| ~4.80 | s | 2H | -CH2Cl |

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=N (Oxadiazole) |

| ~164.0 | C=N (Oxadiazole) |

| ~133.0 | Ar-C |

| ~132.5 | Ar-C |

| ~131.8 | Ar-C |

| ~131.0 | Ar-C |

| ~127.5 | Ar-C |

| ~123.0 | Ar-C |

| ~35.0 | -CH2Cl |

Spectral Interpretation

1H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 2-chlorophenyl ring and the methylene protons of the chloromethyl group.

-

Aromatic Region (δ 7.4-8.0 ppm): The four protons of the 2-chlorophenyl ring will resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The substitution pattern will lead to a complex multiplet structure. The proton ortho to the chlorine atom is expected to appear as a doublet of doublets (dd) at the most downfield position (~7.95 ppm) due to coupling with its two neighboring protons. The remaining aromatic protons are predicted to appear as a complex multiplet between δ 7.45 and 7.60 ppm.

-

Aliphatic Region (δ ~4.80 ppm): A sharp singlet integrating to two protons is predicted around δ 4.80 ppm. This signal is characteristic of the methylene protons of the chloromethyl group (-CH2Cl). The electronegative chlorine atom and the adjacent electron-withdrawing 1,3,4-oxadiazole ring both contribute to the significant downfield shift of this signal. For comparison, the chloromethyl protons in the analogous compound 2-(Chloromethyl)-5-heptadecyl-1,3,4-oxadiazole are observed at δ 4.63 ppm.

13C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

-

Oxadiazole Carbons (δ ~164.0 and ~165.5 ppm): The two carbon atoms of the 1,3,4-oxadiazole ring (C2 and C5) are expected to resonate at very low field, typically in the range of δ 155-168 ppm.[6][7] In 2,5-disubstituted 1,3,4-oxadiazoles, these two signals are often close in chemical shift.[6][8] For a similar structure, 2-(Chloromethyl)-5-heptadecyl-1,3,4-oxadiazole, the C2 and C5 carbons were reported at δ 164.6 and 159.2 ppm, respectively.

-

Aromatic Carbons (δ 123.0-133.0 ppm): The six carbons of the 2-chlorophenyl ring will appear in the aromatic region of the spectrum. The carbon atom bearing the chlorine atom will be significantly influenced by the halogen's electronic effects. The carbon attached to the oxadiazole ring will also have a distinct chemical shift.

-

Aliphatic Carbon (δ ~35.0 ppm): The carbon of the chloromethyl group is expected to appear at approximately δ 35.0 ppm. The attachment to the electronegative chlorine atom causes this signal to be shifted downfield compared to a standard methyl group.

Visualizing the Molecular Structure

The following diagram illustrates the molecular structure of this compound with key atoms labeled for clarity in NMR assignment.

Caption: Molecular structure of the target compound.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for obtaining high-quality 1H and 13C NMR spectra for this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its single deuterium lock signal.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl3. The solution should be clear and free of any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing 1H and 13C NMR spectra to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the aromatic region of the 1H NMR spectrum.[2][9]

-

Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the appropriate frequencies for 1H and 13C and matched to the impedance of the instrument's electronics to ensure optimal sensitivity.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl3 to correct for any magnetic field drift during the experiment.

-

Shimming: The homogeneity of the magnetic field across the sample is optimized by a process called shimming. This is crucial for obtaining sharp spectral lines and accurate integration.

1H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Number of Scans: Typically 16 to 64 scans are adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.

-

Acquisition Time (aq): Set to 2-4 seconds for good digital resolution.

-

13C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Number of Scans: Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 to 4096) is typically required.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Acquisition Time (aq): Set to 1-2 seconds.

-

Data Processing

-

Fourier Transformation: The raw time-domain data (Free Induction Decay - FID) is converted into the frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual CDCl3 peak (δ 7.26 ppm for 1H, δ 77.16 ppm for 13C).

-

Integration: The relative areas of the peaks in the 1H NMR spectrum are integrated to determine the proton ratios.

Workflow for NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

Caption: A step-by-step workflow for NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the expected 1H and 13C NMR data for this compound. The detailed interpretation of the predicted spectra, based on established principles and data from analogous compounds, serves as a valuable resource for researchers working with this and related molecular scaffolds. The provided experimental protocol outlines the necessary steps to ensure the acquisition of high-quality, reproducible NMR data, which is fundamental for accurate structural verification and the advancement of drug discovery and materials science research.

References

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

-

Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

-

1H NMR spectrum of compound 4. ResearchGate. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health. [Link]

-

SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. CORE. [Link]

-

13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide on the Crystal Structure of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

A Senior Application Scientist's Perspective on Synthesis, Crystallization, and Structural Elucidation for Drug Discovery Professionals

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

To researchers, scientists, and drug development professionals, the 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold.[1][2] Heterocyclic compounds, organic molecules containing ring structures with at least one non-carbon atom, are foundational to medicinal chemistry.[3][4] The inclusion of heteroatoms like nitrogen and oxygen imparts unique physicochemical properties that are distinct from their all-carbon counterparts, making them essential building blocks for novel therapeutic agents.[3][5]

The 1,3,4-oxadiazole moiety, specifically, is a versatile and stable core found in numerous therapeutic agents.[1][6] Its value lies in its favorable metabolic stability and its ability to act as a bioisostere for amide and ester groups, enhancing pharmacokinetic profiles.[7] Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and potent anticancer properties.[2][6][8][9] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray crystallography is paramount.[10][11] This knowledge unlocks a deeper understanding of structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates.

This guide provides an in-depth, field-proven methodology for the synthesis, characterization, and definitive structural elucidation of a representative molecule: 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole . We will proceed from chemical synthesis to the generation of diffraction-quality single crystals, and finally, to the detailed analysis of its crystal structure.

Part 1: Synthesis and Characterization

The rational design of any crystallographic study begins with the synthesis of the target compound. The chosen synthetic route must be robust, yielding a high-purity product amenable to crystallization. For the title compound, a common and effective method involves the cyclodehydration of a diacylhydrazine intermediate.[6][8]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful synthesis of the intermediate N'-(2-chloroacetyl)-2-chlorobenzohydrazide is a prerequisite for the final cyclization step.

Step 1: Synthesis of 2-Chlorobenzohydrazide

-

To a solution of methyl 2-chlorobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 2-chlorobenzohydrazide as a white solid.

Step 2: Synthesis of N'-(2-chloroacetyl)-2-chlorobenzohydrazide

-

Dissolve 2-chlorobenzohydrazide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution as a base.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

Step 3: Cyclodehydration to form this compound

-

Place the crude N'-(2-chloroacetyl)-2-chlorobenzohydrazide (1.0 eq) in a round-bottom flask.

-

Add phosphorus oxychloride (POCl₃) (5-10 eq) in excess, which acts as both the solvent and the dehydrating agent.

-

Reflux the mixture gently at 80-90 °C for 3-5 hours.

-

After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

Sources

- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijpsr.com [ijpsr.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. rroij.com [rroij.com]

- 10. Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determining crystal structures | Science | Research Starters | EBSCO Research [ebsco.com]

A Comprehensive Technical Guide to the Solubility of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

This guide provides an in-depth analysis of the solubility characteristics of 2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.

Introduction: The Significance of this compound

The 1,3,4-oxadiazole moiety is a vital pharmacophore in the pharmaceutical industry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The subject of this guide, this compound, incorporates a reactive chloromethyl group and a substituted aryl ring, making it a versatile intermediate for the synthesis of more complex molecules.[6][7] The chlorine atom, a common feature in many pharmaceuticals, can significantly influence the molecule's physicochemical properties and biological activity.[8] Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] The structure of this compound suggests a molecule with moderate to low polarity.

Key Structural Features Influencing Solubility:

-

1,3,4-Oxadiazole Ring: This heterocyclic core is a polar component capable of acting as a hydrogen bond acceptor.[1]

-

Aryl Substituent (2-chlorophenyl): The presence of an aryl group significantly decreases aqueous solubility.[10][11] The chlorine atom on the phenyl ring further contributes to the molecule's lipophilicity.

-

Chloromethyl Group: This functional group adds a degree of polarity but also contributes to the overall molecular size.[6]

Based on these features, it is anticipated that this compound will exhibit poor solubility in water and other highly polar protic solvents. Conversely, it is expected to be more soluble in polar aprotic solvents and some non-polar organic solvents. A study on similar 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds noted their fluorescence in dimethylformamide (DMF), indicating solubility in this polar aprotic solvent.[12]

Qualitative and Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large, non-polar aryl and chloromethyl groups dominate, leading to unfavorable interactions with highly polar, hydrogen-bonding solvents.[10][11] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar oxadiazole ring without the high energetic cost of disrupting a strong hydrogen-bonding network.[12] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | The presence of the large aromatic ring suggests some favorable van der Waals interactions with non-polar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions. Purification of similar compounds often utilizes a mixture of hexane and ethyl acetate, suggesting solubility in such systems.[10] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents have intermediate polarity and can solvate the molecule to some extent. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a robust and widely accepted technique.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the compound into a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This is the point at which the concentration of the dissolved solute remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC and record the detector response.

-

Calculate the concentration of the compound in the sample solutions using the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

-

Visualizing the Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Influence of pH on Aqueous Solubility

For compounds with ionizable groups, pH can dramatically affect aqueous solubility.[13] While the 1,3,4-oxadiazole ring is generally considered weakly basic, the pKa of the protonated form is typically low. The chloromethyl group is not readily ionizable under normal aqueous conditions.[6] Therefore, the solubility of this compound in aqueous media is not expected to be significantly influenced by pH within a typical physiological range. However, at extreme pH values, degradation of the molecule may occur.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound. Based on its chemical structure, it is predicted to have low aqueous solubility but good solubility in polar aprotic and some organic solvents. A detailed, validated experimental protocol for the quantitative determination of its solubility has been presented.

For researchers in drug discovery and development, obtaining precise solubility data is a critical first step. This information informs decisions on solvent selection for synthesis and purification, the design of appropriate formulation strategies, and the interpretation of biological assay results. Future work should focus on the experimental validation of the predicted solubility profile across a wide range of pharmaceutically relevant solvents and temperatures.

References

- Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Kumar, A., et al. (2023). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 8(5), 111-124.

- (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

-

PubChem. (n.d.). 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

- Sharma, S., Sharma, P. K., Kumar, N., & Dudhe, R. (2010). A Review: Oxadiazole. Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263.

- (2023). Solubility of Organic Compounds.

- (n.d.).

- (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

- (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.

- (n.d.). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.

- (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

- (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- (n.d.). Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities.

- (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.

- (n.d.).

-

PubChem. (n.d.). 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

- (n.d.).

- (n.d.). Method for determining solubility of a chemical compound.

- (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Request PDF.

- (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry.

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 6. chempanda.com [chempanda.com]

- 7. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2,5-Disubstituted-1,3,4-Oxadiazoles

Executive Summary

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and inherent thermal resilience.[1][2] As a bioisosteric replacement for amide and ester groups, it features prominently in drug candidates, while its robust nature is harnessed in the development of high-performance materials like heat-resistant polymers and energetic compounds.[3][4] This guide provides a comprehensive technical overview of the thermal stability of 2,5-disubstituted-1,3,4-oxadiazoles. We will explore the fundamental principles governing their stability, the critical influence of substituents at the C2 and C5 positions, standardized methodologies for thermal analysis, and the mechanistic pathways of their decomposition. This document is intended to serve as a practical resource for scientists aiming to rationally design, synthesize, and characterize novel oxadiazole derivatives with tailored thermal properties.

The 1,3,4-Oxadiazole Core: An Intrinsically Stable Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Among the four possible isomers of oxadiazole, the 1,3,4-isomer is the most thermodynamically stable, a property attributed to its molecular symmetry and electronic configuration.[5] This inherent stability is a key reason for its prevalence in a wide array of applications, from pharmaceuticals to organic light-emitting diodes (OLEDs) and energetic materials.[2][6][7]

The stability of the ring system means that thermal decomposition is primarily dictated by the nature of the bonds connecting the substituents at the C2 and C5 positions and the stability of the substituents themselves. Understanding this relationship is paramount for designing molecules that can withstand specific processing temperatures or meet stringent safety profiles.

Diagram: General Structure and Synthesis Overview

Below is a diagram illustrating the general structure of a 2,5-disubstituted-1,3,4-oxadiazole and a common synthetic pathway.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activities of Chloromethyl Oxadiazole Derivatives

Introduction: The Oxadiazole Scaffold in Modern Drug Discovery

Within the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered oxadiazole ring system is a "privileged scaffold," a structural motif that demonstrates a remarkable versatility in binding to a wide array of biological targets.[1] Oxadiazole exists in several isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most extensively studied due to their metabolic stability and synthetic accessibility.[1][2] These scaffolds are bioisosteric to esters and amides, enabling them to engage in crucial hydrogen bonding interactions while offering improved pharmacokinetic profiles.[3]

This guide focuses specifically on chloromethyl oxadiazole derivatives . The incorporation of a chloromethyl (-CH₂Cl) group is a strategic choice in rational drug design. This group acts not only as a key pharmacophoric element influencing binding affinity but also as a reactive chemical handle. It provides a site for facile structural modification, allowing for the generation of extensive compound libraries to probe structure-activity relationships (SAR). The inherent reactivity of the C-Cl bond can also lead to covalent interactions with target biomolecules, a mechanism that can produce highly potent and long-acting therapeutic effects.

The following sections will provide a comprehensive exploration of the synthesis, diverse biological activities, and underlying mechanisms of action of these promising compounds. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a holistic view for researchers and drug development professionals.

Core Synthesis of Chloromethyl Oxadiazole Derivatives

The foundation of exploring any chemical scaffold's biological potential lies in robust and efficient synthetic methodologies. The synthesis of 1,3,4-oxadiazoles, a common isomer for chloromethyl derivatives, typically involves the cyclodehydration of 1,2-diacylhydrazine precursors. A prevalent and effective method utilizes phosphorus oxychloride (POCl₃) as both the cyclizing and chlorinating agent.

The rationale for selecting this pathway is its efficiency and directness. Starting from a readily available acid hydrazide, the reaction with chloroacetyl chloride yields the key diacylhydrazine intermediate. The subsequent cyclization with POCl₃ is a powerful transformation that proceeds under relatively standard conditions. While effective, this method requires careful handling due to the corrosive and water-sensitive nature of the reagents, necessitating an inert atmosphere and anhydrous solvents.[4]

General Synthetic Workflow Diagram

Caption: General synthesis of 2-substituted-5-chloromethyl-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-(chloromethyl)-1,3,4-oxadiazole

This protocol describes a representative synthesis using phosphorus oxychloride.

I. Materials and Reagents:

-

Substituted Aromatic Acid Hydrazide

-

Chloroacetyl Chloride

-

Phosphorus Oxychloride (POCl₃)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Triethylamine (TEA) or Pyridine (as base)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

II. Step-by-Step Procedure:

-

Synthesis of the Diacylhydrazine Intermediate: a. Dissolve the starting acid hydrazide (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere. b. Cool the flask to 0 °C in an ice bath. c. Add triethylamine (1.1 eq) to the solution. d. Add chloroacetyl chloride (1.05 eq) dropwise to the stirring solution. The choice of dropwise addition is critical to control the exothermic reaction and prevent side-product formation. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(chloroacetyl)-2-acylhydrazine intermediate. This intermediate can often be used in the next step without further purification.

-

Cyclodehydration to form the Oxadiazole Ring: a. To the crude diacylhydrazine intermediate from the previous step, add phosphorus oxychloride (5-10 eq) slowly at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood. b. After the addition, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent if used) for 4-8 hours. The elevated temperature is necessary to drive the dehydration and ring-closure. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. e. Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated solution until effervescence ceases. f. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or DCM). g. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. h. Concentrate the solvent under reduced pressure. i. Purify the resulting crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-5-(chloromethyl)-1,3,4-oxadiazole derivative.

-

Characterization: a. Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Potential Biological Activities and Therapeutic Applications

The chloromethyl oxadiazole scaffold has been investigated for a multitude of biological activities, demonstrating its potential across several therapeutic areas.

Anticancer Activity

Oxadiazole derivatives are frequently reported as potent anticancer agents, acting through diverse mechanisms to induce cancer cell death and inhibit tumor progression.[5][6]

Mechanisms of Action:

-

Inhibition of Signaling Pathways: Many oxadiazole derivatives function by disrupting critical cell signaling pathways that are dysregulated in cancer. A key target is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is constitutively active in many tumors and regulates cell proliferation, survival, and angiogenesis.[7] Certain oxadiazoles have been shown to inhibit STAT3 dimerization or phosphorylation, effectively blocking its downstream signaling.[5][7] Other targeted pathways include EGFR and PI3K/Akt/mTOR, which are central to tumor growth and survival.[8]

-

Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression. Examples include Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, and histone deacetylases (HDACs), which regulate gene expression.[6] Inhibition of these enzymes can lead to selective killing of cancer cells.

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with active oxadiazole derivatives is the induction of programmed cell death (apoptosis).[9] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, activating caspases, and causing mitochondrial membrane depolarization.[6][9] Furthermore, these compounds can arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[6][9]

Signaling Pathway: STAT3 Inhibition by Oxadiazole Derivatives

Caption: Inhibition of the STAT3 signaling pathway by oxadiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Modification | Cell Line | Activity (IC₅₀, µM) | Reference |

| Compound 1 | 1,3,4-oxadiazole derivative | MCF-7 (Breast) | 5.897 ± 0.258 | [5] |

| Compound 4h | Thio-acetamide derivative | A549 (Lung) | < 0.14 | [9] |

| Compound 4g | Thio-acetamide derivative | C6 (Glioma) | 8.16 | [9] |

| STX-0119 | N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide | MDA-MB-231 (Breast) | STAT3 Inhibitor | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

I. Materials and Reagents:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

-

96-well flat-bottom plates

-

Microplate reader

II. Step-by-Step Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The choice of cell density is critical; it must be in the linear range of the assay for the specific cell line. d. Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow cells to attach.[10]

-

Compound Treatment: a. Prepare serial dilutions of the chloromethyl oxadiazole test compounds in culture medium. A vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., doxorubicin) should be included. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C and 5% CO₂.[11]

-

MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for an additional 2-4 hours at 37 °C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. The incubation time is optimized visually by observing the formation of the precipitate.

-

Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][12] c. Gently pipette up and down to ensure complete solubilization and a homogenous solution. The plate can be placed on an orbital shaker for 5-10 minutes.

-

Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance. b. The absorbance value is directly proportional to the number of viable cells.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (OD_treated / OD_control) * 100 b. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[13][14] Chloromethyl oxadiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]

Mechanisms of Action:

-

Antibacterial: The mechanism can involve the disruption of essential cellular processes. For instance, some 1,3,4-oxadiazoles have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria like Staphylococcus aureus.[16] This pathway involves enzymes such as CdsA and PgsA, which are essential for phospholipid synthesis.[16][17]

-

Antifungal: In fungi, a key target is the mitochondrial respiratory chain. Certain 1,2,4-oxadiazole derivatives act as succinate dehydrogenase (SDH) inhibitors.[2] By blocking the SDH enzyme, these compounds disrupt the electron transport chain and halt cellular energy production, leading to fungal cell death.[2]

Quantitative Data: In Vitro Antifungal Activity

| Compound ID | Fungal Strain | Activity (EC₅₀, µg/mL) | Reference |

| 4f | Rhizoctonia solani | 12.68 | [2] |